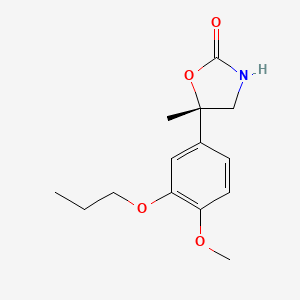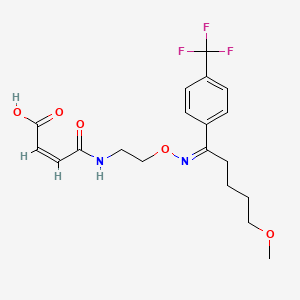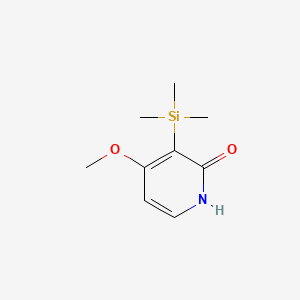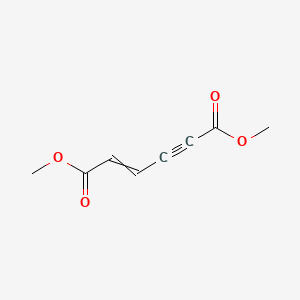
Dimethyl hex-2-en-4-ynedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl hex-2-en-4-ynedioate is an organic compound characterized by its unique structure, which includes both alkyne and ester functional groups. This compound is known for its versatility in organic synthesis, particularly in the formation of α,β-dehydroamino acid derivatives through nucleophilic addition reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl hex-2-en-4-ynedioate can be synthesized through the base-catalyzed dimerization of alkyl propiolate under mild conditions . The reaction typically involves the use of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the formation of the desired product in nearly quantitative yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the base-catalyzed dimerization approach is scalable and can be adapted for larger-scale synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl hex-2-en-4-ynedioate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound is known for its reactivity in α-Michael addition reactions with alkyl amines, leading to the formation of α,β-dehydroamino acid derivatives.
Cycloaddition Reactions: It participates in cycloaddition reactions with electrophiles containing C=O, C=C, and C=N double bonds, resulting in the formation of diverse polycyclic and spiroheterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Addition: Primary and secondary alkyl amines are commonly used as nucleophiles in the presence of this compound.
Cycloaddition Reactions: Triphenylphosphine is often employed as a catalyst in these reactions, with dry dimethoxymethane as the solvent.
Major Products Formed:
Nucleophilic Addition: The major products are α,β-dehydroamino acid derivatives.
Cycloaddition Reactions: The products include functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes.
Aplicaciones Científicas De Investigación
Dimethyl hex-2-en-4-ynedioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl hex-2-en-4-ynedioate primarily involves nucleophilic addition reactions. The compound’s electron-deficient alkyne moiety makes it highly reactive towards nucleophiles. In α-Michael addition reactions, the nucleophile attacks the α-carbon of the activated olefinic compound, leading to the formation of α,β-dehydroamino acid derivatives . The presence of electron-withdrawing ester groups enhances the compound’s reactivity and regioselectivity .
Comparación Con Compuestos Similares
Dialkyl acetylenedicarboxylates: These compounds share the electron-deficient alkyne moiety and are commonly used in similar nucleophilic addition and cycloaddition reactions.
Alkyl propiolates: These are the starting materials for the synthesis of dimethyl hex-2-en-4-ynedioate and exhibit similar reactivity in base-catalyzed dimerization reactions.
Uniqueness: this compound is unique due to its ability to undergo α-Michael addition reactions with high regioselectivity, leading to the exclusive formation of specific stereoisomers . This property makes it a valuable compound in the synthesis of stereochemically defined products.
Propiedades
Número CAS |
54299-80-8 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
dimethyl hex-2-en-4-ynedioate |
InChI |
InChI=1S/C8H8O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,1-2H3 |
Clave InChI |
UNECWDPVPISMJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
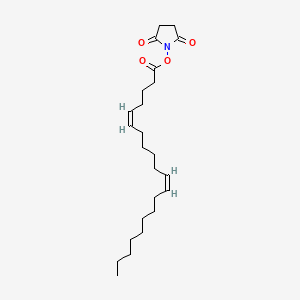
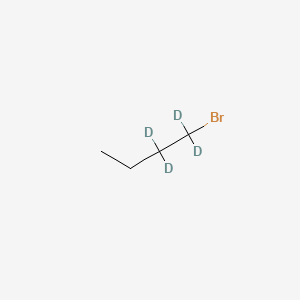
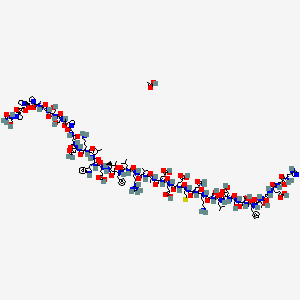
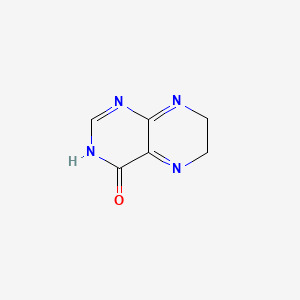
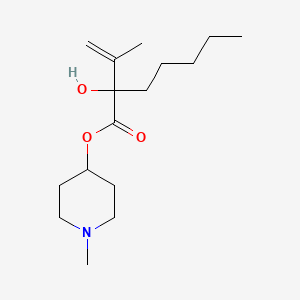
![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
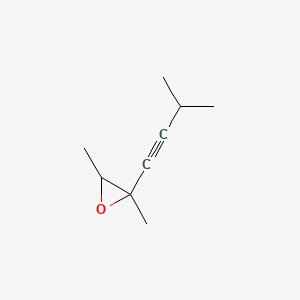
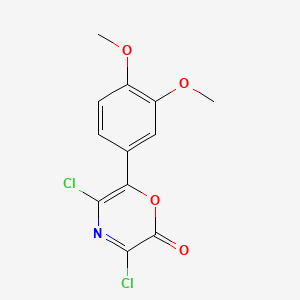
![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
